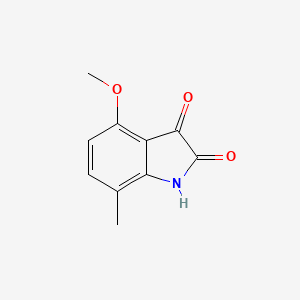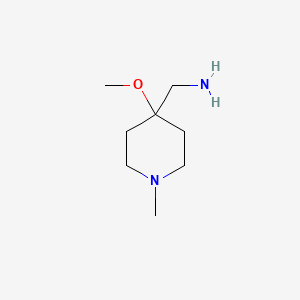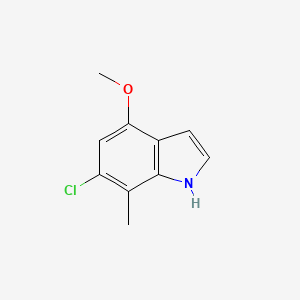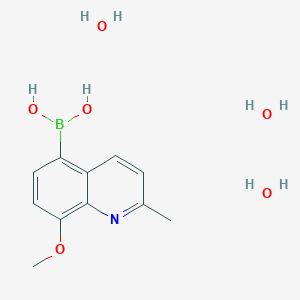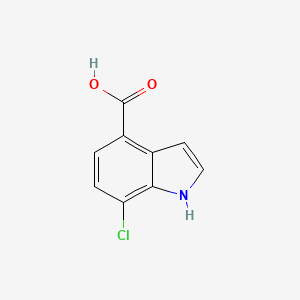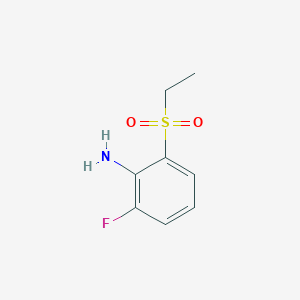
2-(Ethanesulfonyl)-6-fluoroaniline
Overview
Description
“2-(Ethanesulfonyl)-6-fluoroaniline” is a chemical compound likely containing elements such as carbon, hydrogen, sulfur, nitrogen, and fluorine . It might be related to the family of sulfonyl compounds .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of similar sulfonyl compounds typically includes a central sulfur (S) atom bound to two oxygen (O) atoms .Chemical Reactions Analysis
Sulfonyl compounds can participate in various chemical reactions. For instance, 2-sulfonyl dienes can undergo [4+2] and [2+4] cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, methanesulfonyl chloride appears as a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor .Scientific Research Applications
Synthesis of Fluorinated Compounds
2-(Ethanesulfonyl)-6-fluoroaniline is a compound that has implications in the synthesis of fluorinated organic molecules, which are significant in various scientific research areas due to their unique properties such as high chemical and thermal stability. For instance, the practical synthesis of fluorinated biphenyls, utilized in non-steroidal anti-inflammatory and analgesic materials, highlights the importance of fluorinated intermediates in pharmaceutical manufacturing. The research by Qiu et al. (2009) outlines the development of a practical method for the preparation of 2-fluoro-4-bromobiphenyl, a process that underscores the critical role of fluorinated anilines in facilitating the synthesis of complex fluorinated structures for medical applications (Qiu, Gu, Zhang, & Xu, 2009).
Development of Chemosensors
The development of fluorescent chemosensors for detecting various analytes is another significant application area. Roy (2021) discusses the use of fluorophoric platforms based on modified phenols for the development of chemosensors capable of detecting metal ions, anions, and neutral molecules with high selectivity and sensitivity. This research area is crucial for environmental monitoring, biomedical diagnostics, and the development of new materials with sensory capabilities (Roy, 2021).
Environmental and Health Impacts of Fluorinated Alternatives
The review on the environmental and health risks associated with novel fluorinated alternatives by Wang et al. (2019) is pertinent for understanding the implications of using fluorinated compounds like 2-(Ethanesulfonyl)-6-fluoroaniline in industrial applications. This review provides insights into the persistence, bioaccumulation, toxicity, and the need for safer fluorinated alternatives, underscoring the importance of research in identifying and mitigating the environmental and health impacts of these substances (Wang, Chang, Wang, Zhang, Zhang, Wang, Wang, & Li, 2019).
Fluorescence Imaging and Biomedical Applications
The use of organic fluorophores, including fluorinated compounds, in molecular imaging for cancer diagnosis represents a critical research area. Alford et al. (2009) review the toxicity of widely used fluorophores in molecular imaging, emphasizing the importance of fluorinated compounds in enhancing the diagnostic capabilities of fluorescence imaging techniques while ensuring safety and efficacy in biomedical applications (Alford, Simpson, Duberman, Hill, Ogawa, Regino, Kobayashi, & Choyke, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethylsulfonyl-6-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-2-13(11,12)7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVINWCORIATQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethanesulfonyl)-6-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



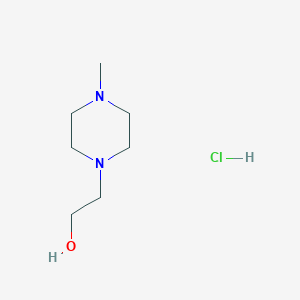
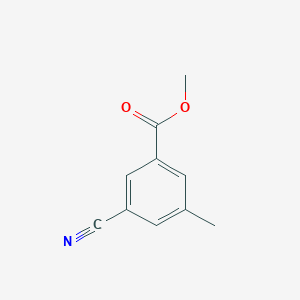
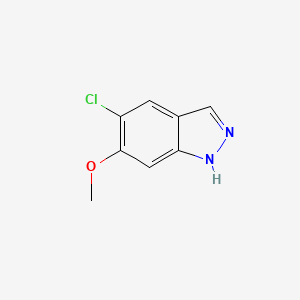

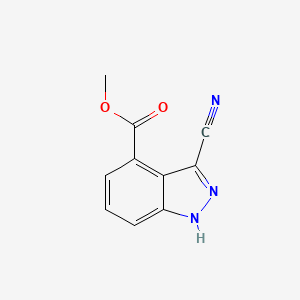
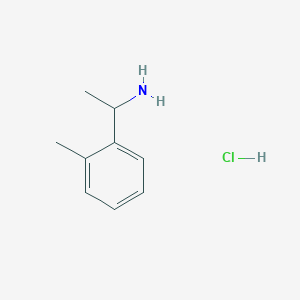
![3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B1423241.png)
